3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid
Description
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-6-4-5-10(9-11)7-8-12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVULXRCJQKJOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375444 | |
| Record name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387360-95-4, 149506-04-7 | |
| Record name | 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{3-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Boc Protection of 3-Aminophenylpropanoic Acid
The most straightforward method involves protecting the amine group of 3-aminophenylpropanoic acid with a tert-butoxycarbonyl (Boc) group.
Reaction Conditions :
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Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), triethylamine (TEA).
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Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0°C to room temperature (RT).
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Time : 12–24 hours.
Mechanism :
The Boc group is introduced via nucleophilic attack of the amine on Boc₂O, facilitated by DMAP as a catalyst. The reaction proceeds under mild conditions to avoid side reactions.
Yield : 70–85% after purification by recrystallization or column chromatography.
Multi-Step Synthesis from 3-Nitrobenzaldehyde
For cases where 3-aminophenylpropanoic acid is unavailable, a multi-step synthesis is employed:
Step 1: Henry Reaction to Form 3-Nitrocinnamic Acid
3-Nitrobenzaldehyde reacts with nitromethane in the presence of ammonium acetate to form β-nitrostyrene, which is hydrolyzed to 3-nitrocinnamic acid.
Step 2: Reduction to 3-Aminophenylpropanoic Acid
Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine and the α,β-unsaturated acid to propanoic acid.
Step 3: Boc Protection
The amine is protected using Boc₂O under standard conditions.
Overall Yield : 50–60% due to cumulative losses in multi-step purification.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Optimal Boc protection requires polar aprotic solvents to stabilize intermediates. A comparison of solvents and catalysts is shown below:
| Solvent | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | DMAP | 12 | 85 | 98 |
| THF | TEA | 18 | 78 | 95 |
| DMF | None | 24 | 65 | 90 |
DMAP in DCM achieves the highest efficiency due to enhanced nucleophilicity and reduced side reactions.
Temperature and Stoichiometry
Excess Boc₂O (1.5 equiv) and low temperatures (0°C) minimize racemization and overprotection. Elevated temperatures (>30°C) lead to carboxylic acid activation and undesired oligomerization.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods prioritize throughput and reproducibility. Continuous flow reactors enable:
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Precise temperature control (<5°C variance).
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Rapid mixing, reducing reaction time to 2–4 hours.
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Automated in-line purification via liquid-liquid extraction.
Scalability : Pilot-scale trials report 90% yield at 10 kg/batch.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling has been explored:
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Reagents : Boc₂O, 3-aminophenylpropanoic acid, sodium carbonate.
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Conditions : 500 rpm, 2 hours.
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Yield : 75% with 99% purity.
This method reduces waste and energy consumption but requires specialized equipment.
Challenges and Mitigation Strategies
Racemization at the α-Carbon
The chiral center at C2 is prone to racemization under basic conditions. Mitigation includes:
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Using non-basic catalysts (e.g., DMAP instead of TEA).
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Maintaining pH <8 during workup.
Purification Difficulties
The compound’s polarity complicates isolation. Strategies include:
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Acid-Base Extraction : Partitioning between ethyl acetate (organic) and 1M HCl (aqueous).
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Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients.
Comparative Analysis of Methods
| Method | Pros | Cons | Yield (%) |
|---|---|---|---|
| Direct Boc Protection | Short route, high yield | Requires expensive starting material | 85 |
| Multi-Step Synthesis | Uses inexpensive precursors | Low overall yield | 60 |
| Continuous Flow | Scalable, consistent | High capital investment | 90 |
| Mechanochemical | Eco-friendly, solvent-free | Limited throughput | 75 |
Chemical Reactions Analysis
Types of Reactions
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to introduce additional functional groups.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation can yield phenolic compounds, while reduction can yield amines. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a drug candidate due to its ability to interact with biological targets.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This can lead to changes in cellular processes, such as inhibition of inflammation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituent type, position, and functional groups. Data from literature and commercial sources are summarized below:
Table 1: Physicochemical and Functional Comparison
Key Findings :
Substituent Position and Electronic Effects: Meta vs. Para Substitution: The Boc group at the phenyl’s 3-position (meta) in the target compound creates distinct electronic effects compared to para-substituted analogs (e.g., ). Meta substitution often reduces steric hindrance, enhancing reactivity in coupling reactions .
Functional Group Impact: Boc vs. Methoxy: The Boc group introduces bulkiness and acid-labile protection, contrasting with the smaller, electron-donating methoxy group. This makes Boc derivatives more suited for stepwise synthesis requiring temporary amine protection . Cyano Substituents: The 3-cyano analog () increases polarity and hydrogen-bonding capacity, favoring interactions in bioactive molecules .
Synthetic Utility: Palladium-catalyzed ortho-functionalization () is a common route for synthesizing phenylpropanoic acid derivatives. The Boc group’s stability under basic conditions allows selective modifications . Impurity profiles () highlight the importance of regiochemical control, as para-substituted byproducts (e.g., 3-[4-(2-methylpropyl)phenyl]propanoic acid) may arise during synthesis .
Physicochemical Properties :
Biological Activity
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid (CAS No. 149506-04-7) is a complex organic compound notable for its potential biological activities. With the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol, this compound features a phenyl ring, a propanoic acid moiety, and a tert-butyl carbamate group. Its structural complexity allows it to interact with various biological targets, making it a candidate for research in medicinal chemistry.
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds like this one can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammation and cancer progression.
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through the activation of intrinsic pathways, often involving mitochondrial dysfunction and caspase activation.
1. Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of related compounds found that derivatives similar to this compound significantly reduced inflammation in animal models. The administration resulted in decreased levels of inflammatory markers, suggesting a potential therapeutic application in conditions such as arthritis or inflammatory bowel disease.
2. Anticancer Properties
Another pivotal study evaluated the anticancer efficacy of structurally related compounds on various cancer cell lines, including breast and colon cancer cells. The results demonstrated that these compounds inhibited cell proliferation and induced apoptosis at micromolar concentrations:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 10 | Induces apoptosis through caspase activation |
| Compound B | HT-29 (Colon) | 15 | Inhibits cell cycle progression |
| This compound | HCT116 (Colon) | 12 | Promotes mitochondrial dysfunction |
Pharmacological Applications
Given its biological activities, this compound is being explored for various pharmacological applications:
- Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.
- Anticancer Agents : Investigated as a lead compound for developing new anticancer therapies.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Nitration : Starting from an appropriate aromatic precursor.
- Reduction : Converting nitro groups to amines.
- Carbamate Protection : Using tert-butyl chloroformate to protect the amine group.
Chemical Reactions
This compound is capable of undergoing various chemical reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Possible introduction of additional functional groups |
| Reduction | Reduction of nitro groups to amines |
| Substitution | Electrophilic aromatic substitution on the phenyl ring |
| Hydrolysis | Hydrolysis of the carbamate group |
Q & A
Q. What are the key challenges in synthesizing 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of protective groups (e.g., tert-butoxycarbonyl) and regioselective substitutions. Key challenges include maintaining stereochemical integrity and minimizing side reactions. Methodological solutions include:
- Using orthogonal protective groups to prevent unintended deprotection .
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield and selectivity .
- Employing column chromatography or preparative HPLC for purification, as noted in impurity isolation protocols for structurally related compounds .
Q. How can researchers validate the purity and structural integrity of this compound?
Advanced analytical techniques are required:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to verify substituent positions and detect stereoisomers .
- HPLC with UV/Vis or ELSD detection to quantify impurities, referencing impurity standards for phenylpropanoic acid derivatives .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search algorithms identify energetically favorable intermediates .
- Molecular dynamics simulations model solvent effects on reaction kinetics .
- Machine learning correlates experimental parameters (e.g., pH, catalyst loading) with yield outcomes .
Q. What strategies resolve conflicting data in biological activity studies (e.g., enzyme inhibition vs. non-specific binding)?
Methodological approaches include:
- Surface Plasmon Resonance (SPR) to quantify binding affinities and rule out non-specific interactions .
- Isothermal Titration Calorimetry (ITC) to validate thermodynamic parameters of ligand-target binding .
- Metabolic Stability Assays (e.g., liver microsomes) to distinguish intrinsic activity from pharmacokinetic artifacts .
Q. How do structural analogs inform the design of derivatives with enhanced pharmacological properties?
Comparative studies of analogs (e.g., fluorophenyl or benzyl-protected variants) reveal:
- Steric effects : Bulky substituents (e.g., 2-methylpropan-2-yl) improve metabolic stability by hindering enzymatic degradation .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target affinity in related phenylpropanoids .
- Bioisosteric replacements : Replacing the propanoic acid moiety with a thiazolidinone ring modulates solubility and bioavailability .
Q. What experimental frameworks assess the compound’s interaction with membrane transporters (e.g., organic anion transporters)?
- Caco-2 cell monolayers evaluate permeability and efflux ratios .
- Transfected HEK293 cells overexpress specific transporters (e.g., OATP1B1) to quantify uptake kinetics .
- In silico docking predicts binding poses to transporter proteins, validated by mutagenesis studies .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Normalize data using cell viability assays (e.g., MTT, ATP luminescence) to control for proliferation rate variations.
- Perform proteomic profiling to identify cell line-specific expression of metabolic enzymes or efflux pumps .
- Use 3D spheroid models to mimic in vivo tissue heterogeneity and reduce false positives .
Q. What techniques characterize the compound’s stability under physiological conditions?
- Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups .
- LC-MS/MS tracks degradation products in simulated gastric fluid (pH 1.2) and plasma .
- Dynamic Light Scattering (DLS) monitors aggregation propensity in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
